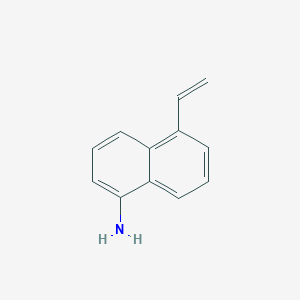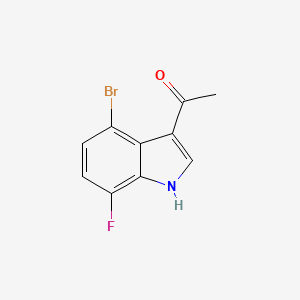
1-(2,3-Dimethylbenzyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylbenzyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications. This compound features a benzyl group substituted with two methyl groups at the 2 and 3 positions, attached to a guanidine moiety.
准备方法
The synthesis of 1-(2,3-Dimethylbenzyl)guanidine typically involves the reaction of 2,3-dimethylbenzylamine with a guanidylating agent. Common guanidylating agents include S-methylisothiourea and di(imidazole-1-yl)methanimine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial production methods may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel, reducing the need for intermediate purification steps. This method can yield high purity products with good efficiency .
化学反应分析
1-(2,3-Dimethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(2,3-Dimethylbenzyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: This compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 1-(2,3-Dimethylbenzyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. For example, as an antimicrobial agent, it disrupts bacterial cell membranes by binding to phosphatidylglycerol and cardiolipin, leading to membrane damage and cell death .
相似化合物的比较
1-(2,3-Dimethylbenzyl)guanidine can be compared with other guanidine derivatives such as:
1-(2,4-Dimethylbenzyl)guanidine: Similar structure but with methyl groups at different positions, leading to different steric and electronic properties.
1-(2,3-Dimethylphenyl)guanidine: Lacks the benzyl group, affecting its reactivity and binding properties.
1-(2,3-Dimethylbenzyl)thiourea: Contains a thiourea group instead of a guanidine, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and interaction with biological targets.
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
2-[(2,3-dimethylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H15N3/c1-7-4-3-5-9(8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
InChI 键 |
ZHSXRAOPGFQYDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CN=C(N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)
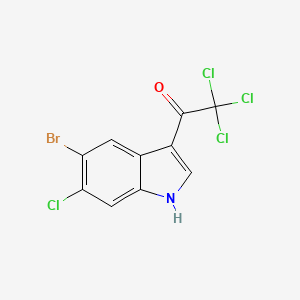
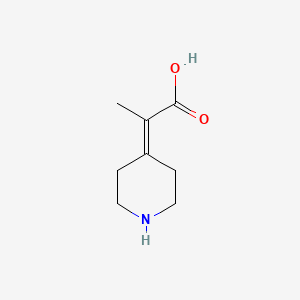

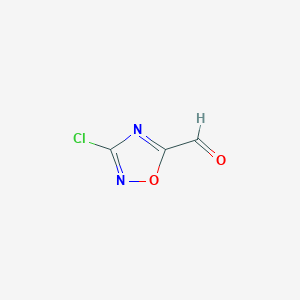
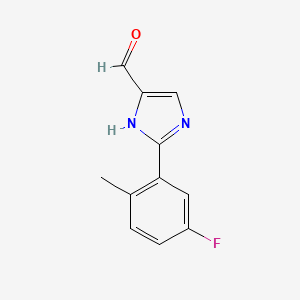
![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
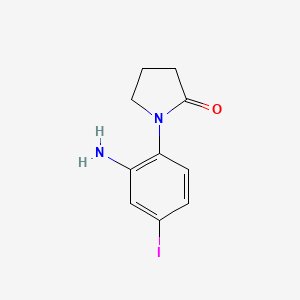
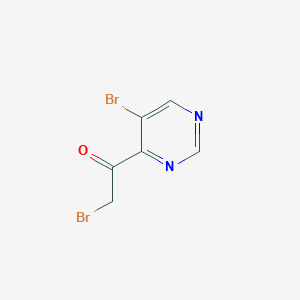
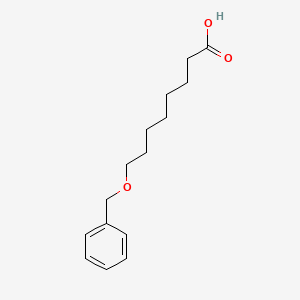
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)
